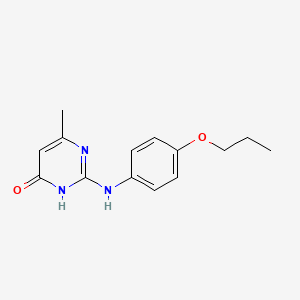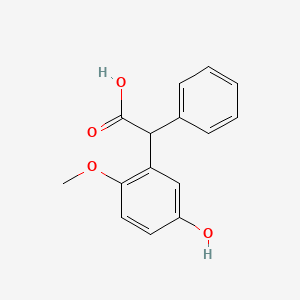![molecular formula C15H18N4OS B15283570 3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283570.png)
3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method involves the cyclization of a triazole-thiadiazole intermediate with a butyl group and subsequent etherification with 4-methylphenol. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible .
化学反应分析
Types of Reactions
(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkage, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new industrial chemicals and polymers.
作用机制
The mechanism of action of (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and thiadiazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- (3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2-methylphenyl ether
- (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2,6-dimethylphenyl ether
Uniqueness
Compared to similar compounds, (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research .
属性
分子式 |
C15H18N4OS |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
3-butyl-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4OS/c1-3-4-5-13-16-17-15-19(13)18-14(21-15)10-20-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3 |
InChI 键 |
IHXFSQGZWMUQNS-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B15283505.png)

![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B15283514.png)
![2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283522.png)
![1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-2-(pyridin-2-yl)-1H-benzimidazole](/img/structure/B15283529.png)

![N-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}(2-thienyl)methanamine](/img/structure/B15283534.png)
![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B15283539.png)
![5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283540.png)
![2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283541.png)
![N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B15283552.png)
![2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B15283555.png)
![N-[6-chloro-3-cyano-2-(methylsulfanyl)-4-quinolinyl]-2-phenylacetamide](/img/structure/B15283565.png)
![N-(4-bromophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15283566.png)
